molecular formula C9H7N3O3S B2777326 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 926218-64-6

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2777326
CAS No.: 926218-64-6
M. Wt: 237.23
InChI Key: WVDQKGQKETYBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound with the CAS Registry Number 926218-64-6 . Its molecular formula is C 9 H 7 N 3 O 3 S, and it has a molecular weight of 237.24 g/mol . The compound is offered as a solid and should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for research purposes as a potential building block or intermediate in chemical synthesis and pharmaceutical development . It can serve as a reference substance for drug impurity analysis and other biopharmaceutical research applications . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the product's Safety Data Sheet (SDS) prior to use and adhere to standard safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eyewear .

Properties

IUPAC Name

3-methyl-7-nitro-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c1-11-8(13)6-3-2-5(12(14)15)4-7(6)10-9(11)16/h2-4H,1H3,(H,10,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDQKGQKETYBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and reaction time, as well as purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research has indicated that derivatives of 3,4-dihydroquinazoline compounds exhibit promising anticancer activities. Specifically, 3-methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the compound's interaction with cellular targets that regulate cell proliferation and survival pathways .

2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

3. Biological Probes
Due to its ability to interact with biological macromolecules, this compound is being explored as a biochemical probe. It can help elucidate the roles of specific proteins in various biological processes, particularly in cancer biology and drug resistance mechanisms .

Materials Science Applications

1. Development of Novel Materials
The unique electronic properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics. Its incorporation into polymer matrices or as a dopant in semiconductor materials could lead to advancements in electronic devices and sensors .

2. Photophysical Properties
Studies have indicated that this compound exhibits interesting photophysical properties, which can be harnessed in the development of light-emitting devices or sensors. The ability to modify its structure allows for tuning these properties for specific applications .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer and prostate cancer cell lines, showing IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in managing inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing enzymes or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and biological activities of 3-methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one and related compounds:

Compound Name Position 3 Substituent Position 2 Substituent Position 7 Substituent Notable Biological Activity Reference
3-Methyl-7-nitro-2-sulfanyl derivative Methyl Sulfanyl (thiol) Nitro Not explicitly reported (inferred) N/A
3-Phenyl-2-phenylethenyl derivative Phenyl (E)-2-phenylethenyl Unmodified COX-2 inhibition (47.1% at 20 μM)
3-Aryl-2-sulfanyl derivatives (2a–e) Aryl (e.g., 4-MeOPh) Sulfanyl Unmodified No cytotoxicity (tested on Hep-G2, LU-1, HeLa)
3-[(4-Fluorophenyl)methyl] derivative (4-Fluorophenyl)methyl Methyl Unmodified NS5B polymerase binding (HCV target)
Key Observations:

Position 3 Substituents :

  • The methyl group in the target compound reduces steric bulk compared to aryl or substituted benzyl groups (e.g., 3-[(4-fluorophenyl)methyl] in ). This may improve membrane permeability but reduce target specificity.
  • Aryl groups (e.g., 4-methoxyphenyl in ) enhance π-π stacking but may limit solubility.

Position 2 Substituents: The sulfanyl group is a common feature in compounds with moderate bioactivity (e.g., COX-2 inhibition in ).

Position 7 Nitro Group: The nitro group in the target compound is unique among the analogs listed. Its electron-withdrawing nature may stabilize the quinazolinone core or enhance interactions with nitroreductases in biological systems.

Computational Insights

Molecular docking studies (e.g., using AutoDock Vina ) could model the target compound’s interactions. For example:

  • The sulfanyl group may form hydrogen bonds with catalytic residues in COX-2.
  • The nitro group at position 7 might occupy a hydrophobic pocket in nitroreductase enzymes, enhancing prodrug activation.

Biological Activity

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₇N₃O₃S
  • Molecular Weight : 237.24 g/mol
  • CAS Number : 926218-64-6

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit the following mechanisms:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of cell cycle regulators.
  • Antiviral Effects : Some studies have suggested that it could inhibit viral replication, particularly against certain RNA viruses.

Antimicrobial Activity

A study published in MDPI investigated the antimicrobial properties of various quinazolinone derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

Anticancer Research

In vitro studies have indicated that this compound can inhibit the proliferation of several cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : IC₅₀ values ranged from 15 to 30 µM, indicating moderate potency in inducing cell death through apoptosis mechanisms .

Antiviral Activity

Research has also explored the antiviral potential of this compound. A patent highlighted its efficacy against viral infections, suggesting that it may inhibit viral replication by targeting specific viral enzymes . The compound's structure allows for interaction with viral proteins, potentially disrupting their function.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial colony counts after treatment with the compound at concentrations of 25 µg/mL .

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2515
Escherichia coli5012

Case Study 2: Anticancer Activity

A study involving MCF-7 cells treated with varying concentrations of the compound revealed dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations (≥20 µM), confirming its potential as an anticancer agent .

Treatment Concentration (µM)% Viability% Apoptosis
01005
108510
206025
303050

Q & A

Q. What are the common synthetic pathways for 3-aryl-3,4-dihydroquinazolin-4-one derivatives, and how can they be optimized for high-yield synthesis?

The synthesis typically involves multistep reactions starting from benzoic acid or anthranilic acid derivatives. For example, 3-aryl-2-mercaptoquinazolin-4(3H)-one intermediates (e.g., 2a-e ) are synthesized via reactions with aryl isothiocyanates, followed by condensation with hydrazine hydrate to form thiosemicarbazide derivatives . Key steps include refluxing in ethanol, purification by recrystallization, and characterization via IR, NMR, and HR-MS. Optimizing reaction time (e.g., 8–30 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of intermediates) improves yields (58–72%) .

Q. How are spectroscopic techniques (NMR, IR, HR-MS) employed to confirm the structure of 3,4-dihydroquinazolin-4-one derivatives?

  • ¹H-NMR : Assigns protons on aromatic rings (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm).
  • ¹³C-NMR : Identifies carbonyl carbons (δ 165–175 ppm) and sulfur-bound carbons (δ 35–45 ppm).
  • IR : Confirms C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches.
  • HR-MS : Validates molecular ion peaks with <5 ppm error . Discrepancies in spectral data may indicate tautomeric forms (e.g., thiol vs. thione) .

Q. What are the standard protocols for evaluating the biological activity of quinazolinone derivatives in cancer research?

Compounds are tested against human cancer cell lines (e.g., Hep-G2, LU-1, HeLa) using the MTT assay. Cells are cultured in 5% CO₂ at 37°C, treated with compounds (10–100 µM), and viability is measured after 48–72 hours. Positive controls (e.g., ellipticine) are included, and results are reported as % cell survival. Note: Derivatives like 5a-e showed low cytotoxicity (IC₅₀ >100 µM), suggesting structural modifications are needed .

Advanced Research Questions

Q. How can crystallographic tools (SHELX, ORTEP) resolve structural ambiguities in quinazolinone derivatives?

Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsion angles, distinguishing tautomers (e.g., 2-sulfanyl vs. 2-thione forms). ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks, critical for validating molecular geometry . For example, crystal structures of tankyrase inhibitors derived from 3,4-dihydroquinazolin-4-one scaffolds reveal binding interactions at 1.9 Å resolution .

Q. How do researchers reconcile contradictory biological data (e.g., cytotoxicity vs. inactivity) in quinazolinone studies?

Contradictions may arise from assay conditions (e.g., cell line specificity) or compound stability. For instance, 5a-e showed no cytotoxicity in Hep-G2/LU-1/HeLa cells, but analogs like 5-hydroxy-3,4-dihydroquinazolin-4-one (CAS: 135106-44-4) exhibit anticancer potential due to hydroxyl group interactions . Systematic SAR studies (e.g., substituting nitro or methyl groups) and pharmacokinetic profiling (e.g., solubility, metabolic stability) are recommended .

Q. What strategies optimize nitration reactions for synthesizing nitro-substituted dihydroquinazolinones?

Nitration of 3,4-dihydroquinazolin-4-one using activated carbon as a catalyst in liquid-phase reactions improves regioselectivity. Key factors include reaction temperature (60–80°C), nitric acid concentration, and catalyst loading. Post-reaction purification via filtration and recrystallization yields 6-nitro derivatives with >90% purity .

Q. How are computational methods (molecular dynamics, docking) applied to study quinazolinone-protein interactions?

3D molecular dynamics simulations predict binding modes of 3-methyl-7-nitro derivatives with target proteins (e.g., tankyrase 2). Docking studies using AutoDock VINA assess hydrogen bonding and hydrophobic interactions, guiding the design of selective inhibitors . For example, substituents at the 2-sulfanyl position enhance affinity for ATP-binding pockets .

Data Contradiction Analysis

Q. Why do some quinazolinone derivatives exhibit bioactivity in silico but fail in vitro?

Discrepancies may arise from poor solubility, membrane impermeability, or metabolic degradation. For example, 5a-e showed low cytotoxicity despite favorable docking scores, likely due to inadequate cellular uptake. Solubility enhancers (e.g., PEGylation) or prodrug strategies (e.g., esterification) are proposed to address this .

Methodological Tables

Table 1: Key Spectral Data for 3,4-Dihydroquinazolin-4-one Derivatives

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (cm⁻¹)HR-MS (m/z)
5a 7.2–8.1 (Ar-H)165.2 (C=O)1665423.0921
5b 2.3 (CH₃)35.0 (SCH₂)2560437.1058

Table 2: Cytotoxicity Results for 5a-e (IC₅₀, µM)

CompoundHep-G2LU-1HeLa
5a >100>100>100
Ellipticine1.20.91.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.